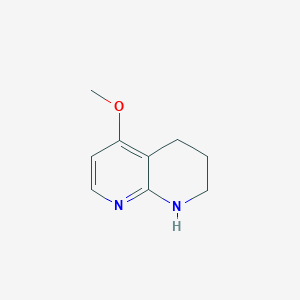
1,2,3,4-Tetrahydro-5-methoxy-1,8-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-5-methoxy-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by their fused pyridine rings, which contribute to their diverse biological activities and photochemical properties
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-5-methoxy-1,8-naphthyridine can be synthesized through various methods. One common approach involves the reduction of 1,8-naphthyridine using hydrogen gas in the presence of a catalyst . The reaction is typically carried out under high pressure and elevated temperatures to ensure complete reduction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automation can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydro-5-methoxy-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can further modify the compound’s structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield naphthyridine derivatives with different functional groups, while substitution reactions can introduce various substituents into the molecule.
科学的研究の応用
1,2,3,4-Tetrahydro-5-methoxy-1,8-naphthyridine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-5-methoxy-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For example, the compound can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential metabolic processes . This inhibition can lead to the death of the bacterial cells and the resolution of the infection.
類似化合物との比較
1,2,3,4-Tetrahydro-5-methoxy-1,8-naphthyridine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-1,5-naphthyridine: This compound has a similar structure but differs in the position of the methoxy group.
1,2,3,4-Tetrahydro-5-methyl-1,8-naphthyridine: This compound has a methyl group instead of a methoxy group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
特性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
5-methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C9H12N2O/c1-12-8-4-6-11-9-7(8)3-2-5-10-9/h4,6H,2-3,5H2,1H3,(H,10,11) |
InChIキー |
DSYMSHWCZOAROA-UHFFFAOYSA-N |
正規SMILES |
COC1=C2CCCNC2=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


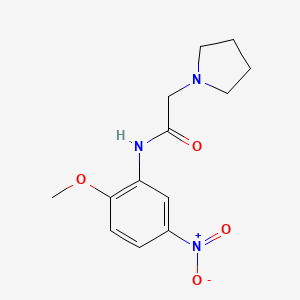
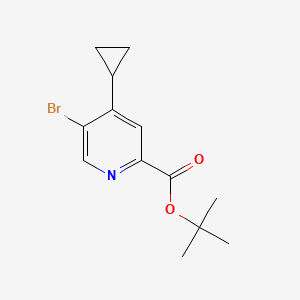

![7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13926082.png)
![2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13926084.png)

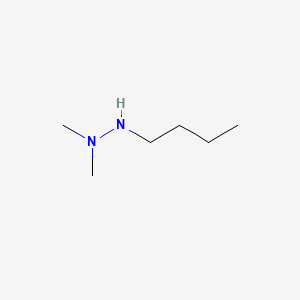
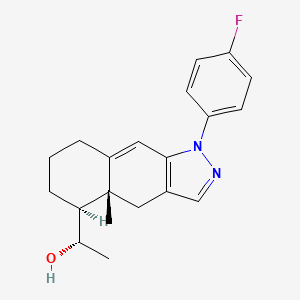
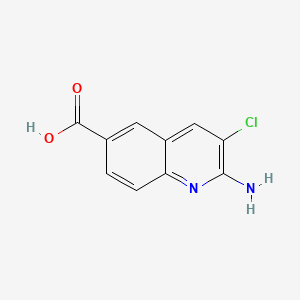
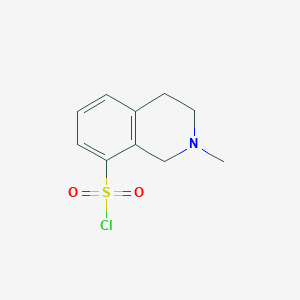
![2,6-Diethyl-4-[3-(2,6-dimethyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-pyridine](/img/structure/B13926107.png)
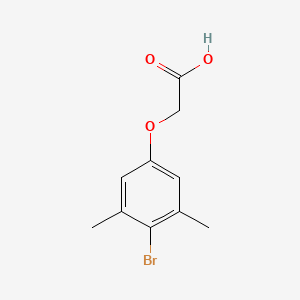
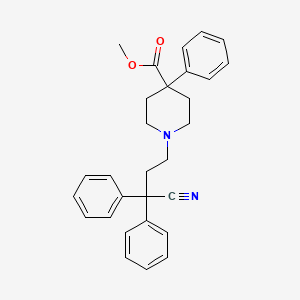
![(2R,3R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B13926142.png)
